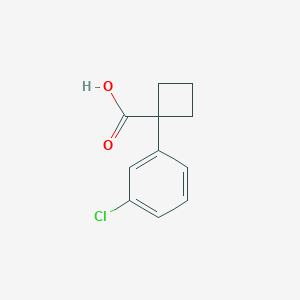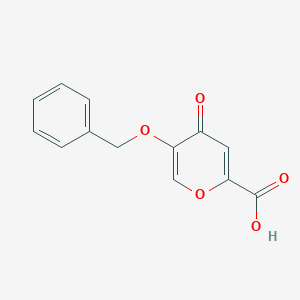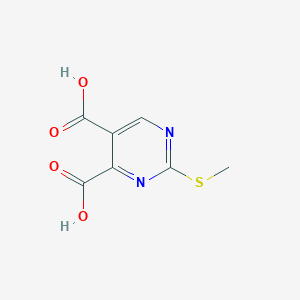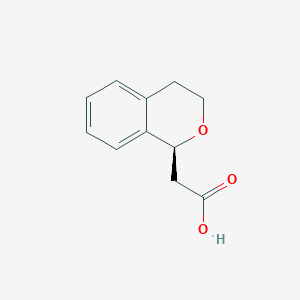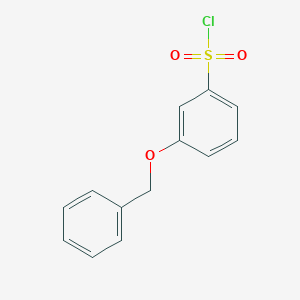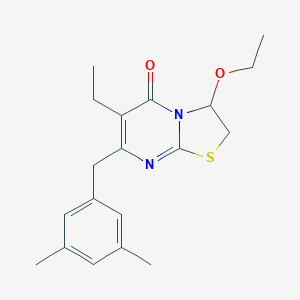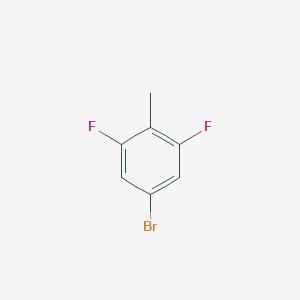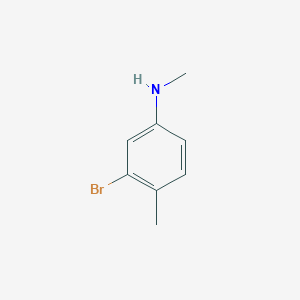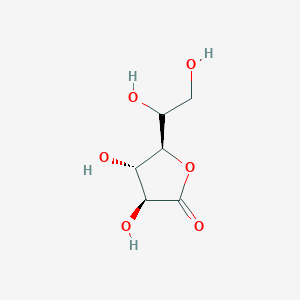
(2-Methoxy-5-(pyridin-4-yl)phenyl)boronic acid
Overview
Description
“(2-Methoxy-5-(pyridin-4-yl)phenyl)boronic acid” is a chemical compound with the molecular formula C6H8BNO3 . It is commonly used as a reagent in cross-coupling reactions such as Suzuki-Miyaura cross-coupling .
Molecular Structure Analysis
The molecular structure of “(2-Methoxy-5-(pyridin-4-yl)phenyl)boronic acid” is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a methoxy group .
Chemical Reactions Analysis
“(2-Methoxy-5-(pyridin-4-yl)phenyl)boronic acid” is known to participate in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring its organic group to a palladium complex .
Physical And Chemical Properties Analysis
“(2-Methoxy-5-(pyridin-4-yl)phenyl)boronic acid” is a solid compound with a density of 1.2±0.1 g/cm3. It has a boiling point of 313.2±52.0 °C at 760 mmHg and a flash point of 143.2±30.7 °C .
Scientific Research Applications
Organic Synthesis Intermediates
(2-Methoxy-5-(pyridin-4-yl)phenyl)boronic acid: is a valuable intermediate in organic synthesis. It is involved in nucleophilic and amidation reactions, which are crucial for constructing complex molecules . This compound’s borate and sulfonamide groups offer high reactivity in various transformation processes, making it a versatile building block for synthesizing diverse organic compounds.
Drug Development
In the realm of drug development, boronic acid compounds like (2-Methoxy-5-(pyridin-4-yl)phenyl)boronic acid are often used as enzyme inhibitors or ligand drugs . They play a significant role in the synthesis of anticancer drugs and the treatment of tumors and microbial infections.
Suzuki-Miyaura Coupling Reactions
This compound is also utilized in Suzuki-Miyaura coupling reactions, a pivotal method in modern synthetic chemistry for forming carbon-carbon bonds . The reaction is widely used for synthesizing pharmaceuticals, agrochemicals, and organic materials.
Fluorescent Probes
Boronic acid derivatives are employed as fluorescent probes due to their ability to bind with sugars, hydrogen peroxide, and various ions . This makes them useful in biological assays and imaging techniques to detect and measure the presence of these substances in biological systems.
Stimulus-Responsive Drug Carriers
The boronic ester bonds in compounds like (2-Methoxy-5-(pyridin-4-yl)phenyl)boronic acid are used to construct stimulus-responsive drug carriers . These carriers can respond to changes in the microenvironment, such as pH, glucose levels, and ATP, enabling controlled drug release.
Protodeboronation Studies
Research into the protodeboronation of boronic esters, which involves the removal of the boron moiety from the compound, is another application area . This process is essential for the synthesis of various organic molecules and has implications in the development of new synthetic methodologies.
Mechanism of Action
Target of Action
Boronic acids, including this compound, are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be various organic compounds that participate in these reactions.
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, 2-Methoxy-5-(pyridin-4-yl)phenylboronic acid acts as an organoboron reagent . These reactions involve the coupling of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst . The organoboron compound provides a nucleophilic carbon center that can form a new carbon-carbon bond with the electrophilic carbon of the organic halide or triflate .
Biochemical Pathways
The compound’s role in suzuki–miyaura cross-coupling reactions suggests that it could be involved in the synthesis of various organic compounds . These reactions are widely used in organic chemistry, including the synthesis of pharmaceuticals, agrochemicals, and materials .
Pharmacokinetics
It’s known that boronic esters, a class of compounds to which this compound belongs, are susceptible to hydrolysis . The rate of this reaction is influenced by the substituents in the aromatic ring and the pH of the environment . This suggests that the compound’s absorption, distribution, metabolism, and excretion (ADME) properties could be significantly affected by these factors.
Result of Action
The molecular and cellular effects of 2-Methoxy-5-(pyridin-4-yl)phenylboronic acid’s action are likely to be diverse, given its role in Suzuki–Miyaura cross-coupling reactions . These reactions can result in the formation of a wide range of organic compounds, each with its own set of biological effects .
Action Environment
The action of 2-Methoxy-5-(pyridin-4-yl)phenylboronic acid is influenced by environmental factors such as pH . The rate of hydrolysis of boronic esters, including this compound, is considerably accelerated at physiological pH . This suggests that the compound’s action, efficacy, and stability could be significantly affected by the pH of its environment.
Safety and Hazards
properties
IUPAC Name |
(2-methoxy-5-pyridin-4-ylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BNO3/c1-17-12-3-2-10(8-11(12)13(15)16)9-4-6-14-7-5-9/h2-8,15-16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNYKODXAPVKKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C2=CC=NC=C2)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594224 | |
| Record name | [2-Methoxy-5-(pyridin-4-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxy-5-(pyridin-4-yl)phenyl)boronic acid | |
CAS RN |
196861-33-3 | |
| Record name | Boronic acid, [2-methoxy-5-(4-pyridinyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=196861-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-Methoxy-5-(pyridin-4-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-methoxy-5-(pyridin-4-yl)phenyl]boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

